4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate
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Overview
Description
4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE is a complex organic compound characterized by its unique structural components This compound features a 2,3-dihydro-1,4-benzodioxin moiety, a formamido group, and a nitrobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE typically involves multiple steps:
Formation of 2,3-Dihydro-1,4-Benzodioxin-6-Amine: This intermediate can be synthesized by reacting catechol with ethylene glycol in the presence of an acid catalyst to form 1,4-benzodioxane, followed by nitration and reduction to obtain the amine derivative.
Formamido Group Introduction: The 2,3-dihydro-1,4-benzodioxin-6-amine is then reacted with formic acid or formamide under suitable conditions to introduce the formamido group.
Coupling with 4-Nitrobenzoic Acid: The final step involves coupling the formamido intermediate with 4-nitrobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the nitrobenzoate ester, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzoate derivatives.
Scientific Research Applications
4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Pathways Involved: It may interfere with metabolic pathways by inhibiting key enzymes involved in processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-Benzodioxin-6-Amine: Shares the benzodioxin core but lacks the formamido and nitrobenzoate groups.
4-Nitrobenzoic Acid: Contains the nitrobenzoate moiety but lacks the benzodioxin and formamido groups.
Formamido Derivatives: Compounds with formamido groups but different aromatic or aliphatic backbones.
Uniqueness
4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE is unique due to its combination of a benzodioxin core, formamido group, and nitrobenzoate ester.
Properties
Molecular Formula |
C23H17N3O7 |
---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
[4-[(E)-(2,3-dihydro-1,4-benzodioxine-6-carbonylhydrazinylidene)methyl]phenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C23H17N3O7/c27-22(17-5-10-20-21(13-17)32-12-11-31-20)25-24-14-15-1-8-19(9-2-15)33-23(28)16-3-6-18(7-4-16)26(29)30/h1-10,13-14H,11-12H2,(H,25,27)/b24-14+ |
InChI Key |
ILAWUGGTQHHZHD-ZVHZXABRSA-N |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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